

what is 7-aminocephalosporanic acid

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Compound Focus: 7-Aminocephalosporanic acid

CAS No.: 957-68-6

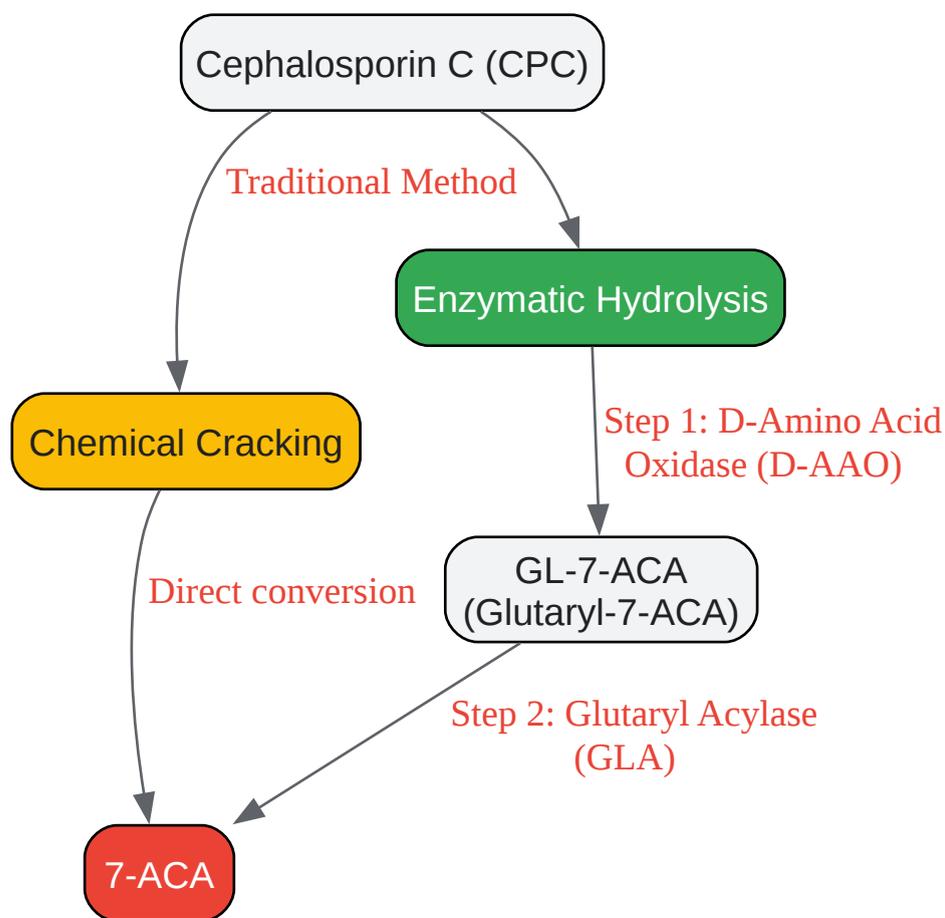
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Production Methods for 7-ACA

7-ACA is industrially obtained from cephalosporin C (CPC), a fermentation product of the fungus *Acremonium chrysogenum* [1] [2]. The key challenge is removing the α -aminoadipic side chain from CPC to expose the 7-amino group. This is achieved through chemical or enzymatic processes.

The following diagram illustrates the primary pathways for 7-ACA production from cephalosporin C:



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Production pathways for 7-ACA from Cephalosporin C

Chemical Cracking

The traditional chemical method involves a two-step process using trimethylchlorosilane and phosphorus pentachloride, followed by hydrolysis [3]. While established, this process requires organic solvents and generates significant toxic chemical waste, leading to substantial environmental impacts and higher costs [1].

Enzymatic Hydrolysis

The enzymatic approach has largely replaced the chemical method due to its efficiency and greener profile [1]. It can be performed in two ways:

- **Two-Step Enzymatic Process:** This is the common industrial method [1] [2].
 - **First Step:** Cephalosporin C is treated with **D-amino acid oxidase (DAO)**. This enzyme oxidatively deaminates the α -aminoadipyl side chain, converting it to glutaryl-7-**aminocephalosporanic acid (GL-7-ACA)** [1] [2].
 - **Second Step:** GL-7-ACA is converted to 7-ACA by **glutaryl-7-ACA acylase (GLA)**, which cleaves the amide bond [1].
- **One-Step Enzymatic Process (Direct Conversion):** This innovative approach uses a single enzyme, **cephalosporin C acylase (CCA)**, to directly convert CPC into 7-ACA [1]. Recent research focuses on engineering superior CCA enzymes and creating transgenic *Acremonium chrysogenum* strains that can express bacterial CCA genes, potentially allowing for "one-pot" production of 7-ACA directly in the fermentation broth, thereby simplifying downstream processing [1].

The table below compares the key features of these production methods.

Feature	Chemical Cracking	Two-Step Enzymatic Process	One-Step Enzymatic Process
Process	Multi-step chemical reaction [3]	Two enzymatic steps (DAO + GLA) [1] [2]	Single enzymatic step (CCA) [1]
Conditions	Harsh (organic solvents) [1]	Mild (aqueous, moderate T & pH) [1]	Mild (aqueous, moderate T & pH) [1]
Environmental Impact	High (toxic waste) [1]	Lower (reduced waste) [1]	Potentially the lowest [1]
Yield & Efficiency	~50% yield from CPC [3]	Similar yield to chemical, but more efficient [1]	Actively researched; best strains show ~30% one-step conversion [1]
Key Advantage	Established technology	Reduced environmental impact; industrial standard [4]	Simplified process; potential for in vivo production [1]

Experimental Protocol: In Vivo 7-ACA Production in Transgenic Fungus

A 2022 study demonstrated a transgenic *in vivo* approach for 7-ACA production [1]. Here is a summary of the key methodology:

- **Objective:** To engineer a strain of *Acremonium chrysogenum* that can directly produce 7-ACA by expressing bacterial cephalosporin C acylase (CCA) genes [1].
- **Strain & Plasmids:** The high cephalosporin-producing strain *A. chrysogenum* A3/2 was used. Recombinant plasmids (pXUL-4, pXUL-22, pXUL-2) carrying different codon-optimized bacterial *cca* genes under the control of a fungal promoter were constructed [1].
- **Transformation:** *A. chrysogenum* was transformed using a protoplast method with the constructed plasmids. Transformants were selected on solid complete culture medium (CCM) containing nourseothricin (25 µg/mL) [1].
- **Culture Conditions:** Transformants were grown in liquid CCM or minimal medium (MM) at 27°C with shaking at 180 rpm. Mycelia and culture supernatants were analyzed separately [1].
- **Analysis & Verification:**
 - **Protein Verification:** Successful expression and correct processing of the heterologous CCA enzymes into α - and β -subunits were confirmed via Western blot and mass spectrometry [1].
 - **Product Detection:** The presence of 7-ACA and other metabolites in both mycelia and culture broth was detected and quantified using extensive HPLC analysis [1].
 - **Optimization:** The culture conditions (incubation time, temperature, pH) for the active bacterial acylase in the culture supernatant were explored to find the optimal conversion rate from CPC to 7-ACA [1].

Applications in Drug Development

7-ACA serves as the essential starting material for synthesizing the entire family of semi-synthetic cephalosporin antibiotics. By adding different side chains at the 7-amino position (R1) and/or the 3-position (R2) of its core structure, pharmaceutical companies can create drugs with tailored properties [3] [2].

These modifications lead to cephalosporins categorized into generations, which differ in their spectrum of antibacterial activity, resistance to β -lactamases, and pharmacokinetic properties [2]. The table below lists some key antibiotics derived from 7-ACA.

Cephalosporin Generation	Key Antibiotics Derived from 7-ACA
First-Generation	Cefazolin, Cephalexin, Cephradine [2]
Second-Generation	Cefuroxime, Cefaclor, Cefoxitin (a cephamycin) [2]
Third-Generation	Ceftriaxone, Cefotaxime, Ceftazidime, Cefoperazone [2]
Fourth-Generation	Cefepime, Cefpirome [2]
Fifth-Generation	Ceftaroline (active against MRSA) [1]

Market Overview

The global market for 7-ACA is significant and growing, driven by the continuous demand for cephalosporin antibiotics.

Market Segment	Details
Global Market Size (2023)	~US\$ 671.2 Million [4]
Projected Market Size (2034)	~US\$ 1,264.68 Million [4]
CAGR (2024-2034)	~5.54% [4]
Dominant Production Method	Enzymatic Hydrolysis [4]
Dominant Application	Ceftriaxone [4]
Key Regional Players	Asia-Pacific (fastest growth), North America (established market) [4] [5]

Future Outlook

Research and development in the 7-ACA sector are focused on:

- **Process Innovation:** Advancing **biocatalysis** and enzyme engineering to improve yields, purity, and sustainability while reducing costs and environmental impact [1] [6].
- **In Vivo Production:** Developing transgenic microbial strains for direct 7-ACA biosynthesis, which could revolutionize production by eliminating complex isolation and conversion steps [1].
- **Addressing Resistance:** The ongoing battle against antimicrobial resistance continues to drive the development of new cephalosporin derivatives from the 7-ACA scaffold to combat resistant bacterial strains [1] [2].

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